6-(Piperidin-4-yl)indolin-2-one hydrochloride
Description
Properties
CAS No. |
1137949-86-0 |
|---|---|
Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
6-piperidin-4-yl-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c16-13-8-11-2-1-10(7-12(11)15-13)9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6,8H2,(H,15,16);1H |
InChI Key |
GAKILTWQMZNCJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3=C(CC(=O)N3)C=C2.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis typically starts from 2H-indol-2-one (indolin-2-one) derivatives, which undergo functionalization at the 3-position to introduce the piperidin-4-yl group. The process often involves:
- Formation of a piperidin-4-ylidene intermediate : This can be achieved by condensation or substitution reactions where the piperidine ring is introduced onto the indolin-2-one scaffold.
- Hydrogenation or reduction steps : Catalytic hydrogenation (e.g., palladium on activated charcoal) is employed to reduce intermediates and stabilize the structure.
- Salt formation : The free base is converted to the hydrochloride salt by treatment with hydrogen chloride, enhancing stability and solubility.
Specific Reaction Conditions
- Catalysts and reagents : Palladium on activated charcoal is commonly used as a catalyst for hydrogenation steps.
- Solvents : Methanol is frequently used as a solvent during hydrogenation.
- Temperature and pressure : Reactions are conducted at moderate temperatures (~40°C) and elevated pressures (around 25-75 Torr) for several hours (e.g., 5 hours) to ensure complete reduction.
- Acid treatment : After reduction, hydrogen chloride gas or hydrochloric acid solution is added to form the hydrochloride salt of the compound.
Example Synthesis (From Literature)
- Starting with 2H-indol-2-one and a piperidine derivative protected by a benzyl group, the compound undergoes catalytic hydrogenation in methanol with acetic acid at 40°C under reduced pressure.
- After completion, hydrogen chloride is introduced to form the hydrochloride salt.
- The product is isolated by filtration and drying, yielding 6-(Piperidin-4-yl)indolin-2-one hydrochloride with yields reported around 86.5% and high purity.
Purification and Characterization
- The hydrochloride salt is typically purified by recrystallization or washing with suitable solvents such as methyl ethyl ketone or isopropanol hydrochloride solutions.
- Drying is conducted under vacuum at moderate temperatures (50-60°C) to obtain a stable crystalline product.
- Purity is confirmed by HPLC, with typical purities exceeding 98%.
Industrial and Research Scale Considerations
- Catalytic hydrogenation is scalable and widely used in industrial synthesis due to its efficiency and selectivity.
- The use of palladium catalysts allows for mild conditions and high yields.
- Salt formation with hydrochloric acid improves the compound’s handling and formulation properties.
- Alternative synthetic routes may involve palladium-catalyzed cross-coupling reactions (e.g., Heck reaction) to introduce the piperidine ring onto the indolin-2-one core, optimizing reaction conditions for industrial-scale production.
- Oxidation and reduction steps can be tailored to modify the compound or its intermediates, depending on desired derivatives.
Related Piperidine Derivative Synthesis Insights
- Recent advances in piperidine chemistry show that palladium and rhodium-catalyzed hydrogenations are effective for synthesizing piperidine-containing compounds with high selectivity and yield.
- Intramolecular aza-Michael reactions and radical cyclizations have been explored for constructing piperidine rings with specific substitution patterns, which may be adapted for related indolinone derivatives.
- The choice of base, solvent, and catalyst can significantly influence the yield and stereoselectivity of the piperidine ring formation.
Summary Table of Preparation Parameters
| Step | Reagents/Catalysts | Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| Formation of piperidinyl intermediate | 2H-indol-2-one, piperidine derivative | Condensation/substitution, mild heating | Intermediate compound | May involve protecting groups |
| Catalytic hydrogenation | Pd/C catalyst, methanol, acetic acid | 40°C, 25-75 Torr, ~5 hours | Reduced intermediate, ~86.5% yield | Ensures saturation and stability |
| Hydrochloride salt formation | Hydrogen chloride gas or HCl solution | Room temperature, stirring | 6-(Piperidin-4-yl)indolin-2-one hydrochloride | Improves solubility and stability |
| Purification | Methyl ethyl ketone, isopropanol HCl | Recrystallization, vacuum drying at 50-60°C | Purity >98%, stable crystalline form | Essential for pharmaceutical-grade material |
Research Findings and Notes
- The hydrogenation step is critical for achieving the correct saturation and avoiding over-reduction or side reactions.
- The hydrochloride salt form is preferred for its enhanced pharmacokinetic properties.
- Alternative synthetic routes using palladium-catalyzed cross-coupling provide flexibility in modifying the piperidine substituent or indolinone core.
- Recent literature emphasizes the importance of catalyst choice and reaction environment to optimize yield and purity.
Chemical Reactions Analysis
Synthetic Routes and Key Transformations
The compound’s synthesis involves multistep reactions, often leveraging its piperidine ring and indolinone framework. A representative synthesis includes:
| Step | Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Cyclization | Sodium hydride, benzylbis(2-chloroethyl)amine | 90.2% | |
| 2 | Reduction (e.g., hydrogenation) | Hydrogen gas in methanol, 20°C, 15 h | High |
This process highlights the compound’s ability to form spirocyclic structures under controlled conditions .
Oxidation Reactions
The indolin-2-one moiety undergoes oxidation at the C3 position using agents like potassium permanganate (KMnO₄), forming carbonyl derivatives.
Reduction Reactions
The piperidine ring can be reduced further with lithium aluminum hydride (LiAlH₄), modifying its electronic properties for targeted biological interactions.
Nucleophilic Substitution
The chlorine atom in related intermediates (e.g., benzylbis(2-chloroethyl)amine) facilitates substitutions, enabling the introduction of alkyl or aryl groups .
Mechanistic Insights
-
Cyclo-Condensation : In reactions with 6-aminouracil derivatives, the compound forms spiro[indoline-3,5′-pyrido[2,3-d:6,5-d′]dipyrimidine] via intermediate arylidene species (Scheme 1) .
-
Kinase Inhibition : The piperidine ring enhances binding to kinase active sites, disrupting ATP-binding pockets (IC₅₀ values in nanomolar range).
Reaction Optimization Data
Critical parameters for high-yield transformations:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes cyclization efficiency |
| Solvent | Tetrahydrofuran (THF) | Enhances solubility of intermediates |
| Catalyst | Sodium hydride | Accelerates deprotonation steps |
These conditions are derived from scalable protocols .
Biochemical Interactions
The compound modulates cellular pathways via:
-
Kinase Inhibition : Blocks phosphorylation events in MAPK/ERK pathways.
-
Receptor Binding : Acts as a partial agonist for serotonin receptors (5-HT₂ₐ), contributing to potential analgesic effects.
Structural Confirmation
Post-reaction characterization relies on:
Scientific Research Applications
Scientific Research Applications
The compound has been investigated across several domains:
1. Medicinal Chemistry:
- Antiviral Activity: Studies have suggested that derivatives of indole, including this compound, exhibit anti-HIV properties.
- Anticancer Potential: Molecular docking simulations indicate that it may interact with cancer-related targets, showing promise in anticancer research .
- Neuroprotective Effects: Preliminary findings suggest it may protect neuronal cells from oxidative stress, potentially through antioxidant mechanisms .
2. Pain Management:
- Research indicates that the compound may act on nociceptin/orphanin FQ receptors, which are involved in pain modulation, suggesting its utility in chronic pain management .
3. Enzyme Modulation:
- The compound has been identified as an inhibitor of various enzymes, including kinases and phosphodiesterases, which play critical roles in cellular signaling pathways.
Case Studies
Several studies highlight the biological activities of 6-(Piperidin-4-yl)indolin-2-one hydrochloride:
Neuroprotective Effects:
A study indicated that the compound might protect neuronal cells from oxidative stress-induced damage, possibly through antioxidant mechanisms.
Anticancer Activity:
Research involving molecular docking simulations suggested that derivatives of this compound could interact with various cancer-related targets, indicating potential anticancer properties.
Pain Management:
Investigations into its analgesic properties revealed that it may act on nociceptin/orphanin FQ receptors, suggesting a role in chronic pain management.
Mechanism of Action
The mechanism of action of 6-(Piperidin-4-yl)indolin-2-one hydrochloride involves its interaction with specific molecular targets in the body. It can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Key Observations :
- The 3-position isomer (CAS 252882-61-4) exhibits the highest structural similarity, differing only in substituent placement, which may influence receptor binding and pharmacokinetics .
Pharmacological Activity and Receptor Affinity
NOP/MOP Receptor Modulation
Compounds with piperidinyl-indolin-2-one scaffolds, such as SR16435 and SR16507, demonstrate dual activity at nociceptin/orphanin FQ (NOP) and μ-opioid (MOP) receptors. For example:
- SR16435: Binds to NOP receptors with partial agonism (EC₅₀ ~80 nM) and MOP receptors with high affinity. In vivo studies show its antinociceptive effects are potentiated by NOP antagonists like SB-612111, indicating NOP-mediated attenuation of MOP activity .
- Buprenorphine: A mixed NOP/MOP agonist with a similar inverted U-shaped dose-response curve, highlighting the functional interplay between receptor subtypes .
6-(Piperidin-4-yl)indolin-2-one hydrochloride is hypothesized to share this dual-receptor activity due to structural homology with SR16434. However, positional isomerism (6- vs. 3-substitution) may alter efficacy, as seen in spiro derivatives where fluorine substitution (e.g., 6-fluoro analog) reduces similarity but enhances metabolic stability .
Comparison with Peptide Ligands
Hexapeptides (e.g., from ) with nanomolar ORL1/NOP receptor affinity act as partial agonists but lack structural resemblance to piperidinyl-indolin-2-ones. Small molecules like 6-(Piperidin-4-yl)indolin-2-one hydrochloride offer advantages in oral bioavailability and synthetic scalability compared to peptide-based ligands .
Biological Activity
6-(Piperidin-4-yl)indolin-2-one hydrochloride is an indolinone derivative that has garnered attention for its significant biological activities, particularly in pharmacology. This compound exhibits a unique structural arrangement that combines both indole and piperidine functionalities, which may confer distinct pharmacological properties. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C_{13}H_{15}ClN_{2}O
- Molecular Weight : 252.74 g/mol
- Appearance : White to off-white powder
- Solubility : Soluble in water
Synthesis
The synthesis of 6-(Piperidin-4-yl)indolin-2-one hydrochloride typically involves multi-step reactions that allow for variations leading to derivatives with different biological activities. The general synthetic approach includes:
- Formation of Indolinone Core : Reaction of appropriate precursors to form the indolinone structure.
- Piperidine Ring Attachment : Introduction of the piperidine moiety through nucleophilic substitution.
- Hydrochloride Salt Formation : Conversion to hydrochloride salt to enhance solubility and stability.
Pharmacological Effects
6-(Piperidin-4-yl)indolin-2-one hydrochloride has been studied for its potential as an inhibitor of various enzymes and receptors, contributing to its therapeutic effects:
- NOP Receptor Activity : Research indicates that this compound acts as a bifunctional ligand for nociceptin/orphanin FQ (NOP) and mu-opioid receptors, showing promise in pain management and addiction therapies .
- Anticancer Activity : Experimental studies have demonstrated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant antiproliferative effects .
Structure-Activity Relationships (SAR)
The biological activity of 6-(Piperidin-4-yl)indolin-2-one hydrochloride can be influenced by modifications at various positions on the indolinone ring:
- Substituent Variations : Small alkyl substitutions on the indolinone core have been shown to enhance binding affinity and efficacy at opioid receptors .
- Comparative Studies : Similar compounds such as spiro[indoline-3,4'-piperidin]-2-one hydrochloride exhibit varying degrees of biological activity, suggesting that structural nuances significantly affect pharmacological outcomes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 6-(Piperidin-4-yl)indolin-2-one hydrochloride against several pathogens. The minimum inhibitory concentration (MIC) values were determined through standard assays, showing promising results against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Candida albicans | 3.1 |
These findings suggest potential applications in treating infections caused by resistant strains .
Antiproliferative Studies
The antiproliferative effects were assessed using various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 18.42 ± 0.45 |
| A549 | 25.8 ± 1.1 |
| LS174 | 30.5 ± 3.0 |
These results indicate that while the compound shows selective toxicity towards cancer cells, it demonstrates a favorable safety profile against normal cells, suggesting its potential as a therapeutic agent .
Q & A
Q. Example Workflow :
Prepare a sample in deuterated DMSO for NMR.
Use a C18 column for HPLC with a mobile phase of acetonitrile/water (0.1% TFA) at 1 mL/min.
Compare retention times with certified reference materials (CRMs) to identify impurities .
How can researchers optimize the synthesis yield of 6-(Piperidin-4-yl)indolin-2-one hydrochloride?
Basic Research Question
Key parameters include:
- Reaction Temperature : Maintain 50–70°C to balance reaction rate and side-product formation.
- Catalyst Selection : Use acidic catalysts (e.g., HCl) for cyclization steps, as demonstrated in analogous piperidine derivatives .
- Purification : Employ recrystallization in ethanol/water mixtures to isolate the hydrochloride salt with >95% purity.
Q. Example Protocol :
React indolin-2-one precursors with piperidine derivatives under acidic conditions.
Monitor reaction progress via TLC.
Precipitate the hydrochloride salt by adjusting pH to 2–3 .
How can discrepancies in purity assessment between HPLC and elemental analysis be resolved?
Advanced Research Question
Discrepancies often arise from:
- Unidentified Impurities : HPLC may miss non-UV-active species (e.g., inorganic salts).
- Hydrate Formation : Elemental analysis may detect water content not accounted for in HPLC.
Q. Methodological Resolution :
Cross-validate with Karl Fischer titration to quantify water content.
Use ion chromatography to detect chloride counterions.
Combine thermogravimetric analysis (TGA) with HPLC to assess thermal stability and purity .
What strategies are effective for elucidating the binding mechanisms of this compound in receptor studies?
Advanced Research Question
Approaches include:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to target receptors (e.g., kinases or GPCRs).
- Structure-Activity Relationship (SAR) Studies : Modify substituents on the indolin-2-one core and compare activity using assays like radioligand binding .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of ligand-receptor interactions.
Q. Example SAR Design :
| Substituent Position | Modification | Observed Activity | Reference |
|---|---|---|---|
| 6-position (Piperidine) | Methyl group addition | Reduced affinity for σ receptors |
What safety protocols are essential when handling 6-(Piperidin-4-yl)indolin-2-one hydrochloride?
Basic Research Question
Critical precautions:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Emergency Response : For skin contact, rinse immediately with water for 15 minutes (refer to H313/H333 hazard codes) .
Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .
How can researchers design experiments to investigate the metabolic stability of this compound in vitro?
Advanced Research Question
Stepwise Protocol :
Liver Microsome Assay : Incubate the compound with human liver microsomes (HLMs) at 37°C.
LC-MS Analysis : Quantify parent compound and metabolites over time.
CYP Enzyme Inhibition Studies : Use selective inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.
Q. Data Interpretation :
- Calculate half-life () and intrinsic clearance ().
- Compare with reference compounds like risperidone intermediates .
What computational methods are suitable for predicting the physicochemical properties of this compound?
Advanced Research Question
Recommended Tools :
- Quantitative Structure-Activity Relationship (QSAR) : Predict logP, solubility, and bioavailability using software like Schrödinger.
- Molecular Dynamics (MD) Simulations : Assess conformational stability in aqueous environments.
Q. Example Prediction :
| Property | Predicted Value | Method |
|---|---|---|
| logP | 2.1 ± 0.3 | QikProp (Schrödinger) |
| Aqueous Solubility | 0.5 mg/mL | ADMET Predictor |
How can reaction scalability challenges be addressed during large-scale synthesis?
Advanced Research Question
Key Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
